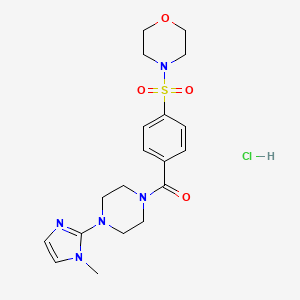

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride

Description

The compound “(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride” is a heterocyclic organic molecule featuring a piperazine core substituted with a 1-methylimidazole group and a morpholinosulfonylphenyl ketone moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological or biochemical applications.

Properties

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S.ClH/c1-21-7-6-20-19(21)23-10-8-22(9-11-23)18(25)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24;/h2-7H,8-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIQOOHVSHOVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Building Blocks Preparation

Synthesis of 1-methyl-1H-imidazole Precursors

The 1-methyl-1H-imidazole-2-yl moiety can be prepared through several established methods. One common approach involves direct methylation of imidazole under basic conditions. Based on similar compounds described in the literature, sodium hydride in N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) at controlled temperatures (20-25°C) provides suitable conditions for selective N-methylation.

Imidazole + CH3I → 1-methyl-1H-imidazole

Alternatively, as demonstrated in the synthesis of related compounds, 4-methyl-1H-imidazole can be used as a starting material, as described in patent literature for the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine.

Preparation of Morpholinosulfonyl Intermediates

The morpholinosulfonyl phenyl derivative requires a stepwise approach. First, the preparation of 4-(morpholinosulfonyl)benzoic acid or its activated derivative is essential. This can be achieved through reaction of 4-(chlorosulfonyl)benzoic acid with morpholine in the presence of a base such as triethylamine or pyridine.

4-(chlorosulfonyl)benzoic acid + morpholine → 4-(morpholinosulfonyl)benzoic acid

The reaction is typically conducted at low temperature (0-5°C) initially, followed by warming to room temperature to ensure complete reaction while minimizing side reactions.

Specific Preparation Methods

Carbonyldiimidazole (CDI) Coupling Approach

One of the most versatile methods for forming the amide bond between the 4-(morpholinosulfonyl)benzoic acid and the piperazine moiety involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This method is supported by detailed procedures reported for analogous compounds.

Detailed Procedure:

- Dissolve 4-(morpholinosulfonyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Add 1,1'-carbonyldiimidazole (1.1 equivalents) and stir at ambient temperature for 1 hour to form the activated acyl imidazole intermediate.

- In a separate vessel, prepare a solution of 1-(1-methyl-1H-imidazol-2-yl)piperazine (1 equivalent) in N,N-dimethylformamide (DMF).

- Add the piperazine solution dropwise to the activated acid solution.

- Continue stirring for 15-24 hours at room temperature.

- Concentrate the reaction mixture under vacuum.

- The crude product can be precipitated from an ethyl acetate/water mixture (1:1).

- Purify by filtration and washing with water, ethyl acetate, and dichloromethane.

- Dry under vacuum to obtain the free base form.

The yields reported for similar transformations using this method range from 66-91%.

Direct Amide Formation via Acid Chloride

An alternative approach involves converting the 4-(morpholinosulfonyl)benzoic acid to the corresponding acid chloride, followed by reaction with the piperazine derivative.

Procedure:

- Convert 4-(morpholinosulfonyl)benzoic acid to the acid chloride using thionyl chloride or oxalyl chloride in dichloromethane with catalytic DMF.

- Cool a solution of 1-(1-methyl-1H-imidazol-2-yl)piperazine in dichloromethane with triethylamine to 0-5°C.

- Add the acid chloride solution dropwise and allow the reaction to warm to room temperature.

- Stir for 2-4 hours until completion.

- Quench with saturated sodium bicarbonate solution.

- Extract with dichloromethane, dry over anhydrous sodium sulfate, and concentrate.

- Purify by column chromatography or recrystallization.

Formation of the Imidazole-Piperazine Bond

The preparation of the 1-(1-methyl-1H-imidazol-2-yl)piperazine intermediate can be accomplished through nucleophilic aromatic substitution reactions, as evidenced by similar transformations in the literature.

Method:

- Reflux a mixture of 1-methyl-2-chloroimidazole (1 equivalent) and piperazine (excess, 2-3 equivalents) in toluene or xylene.

- Add potassium carbonate (2 equivalents) as a base.

- Heat at reflux temperature for 2-4 hours.

- Cool, filter off inorganic salts, and concentrate the filtrate.

- Purify by recrystallization or column chromatography.

Alternatively, as described for analogous compounds:

Conversion to Hydrochloride Salt

The final step involves converting the free base to the hydrochloride salt, which often improves stability, crystallinity, and water solubility.

Procedure:

- Dissolve the free base in a minimum amount of anhydrous ethanol or 2-propanol.

- Cool the solution to 0-5°C.

- Add a solution of hydrogen chloride (4M in dioxane or generated in situ) dropwise until precipitation is complete.

- Stir for 30-60 minutes to ensure complete salt formation.

- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Optimization Studies and Scale-up Considerations

Reaction Parameter Optimization

Based on studies of similar compounds, several parameters can significantly impact the yield and purity of the target molecule:

| Parameter | Range Studied | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 0-100°C | 20-25°C for CDI coupling | Higher temperatures decrease selectivity |

| Solvent | THF, DMF, DCM, NMP | THF for activation, DMF for coupling | Solvent polarity affects rate and selectivity |

| Reaction Time | 1-24h | 15-18h | Extended times may lead to degradation |

| Base | TEA, DBU, K2CO3, NaH | TEA for acid chloride method | Base strength influences selectivity |

| Concentration | 0.1-1.0M | 0.2-0.5M | Higher concentrations may cause side reactions |

Purification Strategies

The purification of the target compound can be achieved through various methods, with effectiveness depending on the specific synthesis route:

- Recrystallization: The hydrochloride salt often crystallizes readily from isopropanol/diethyl ether mixtures.

- Chromatography: For the free base form, silica gel chromatography using dichloromethane/methanol gradient systems provides high purity.

- Precipitation: Acid-base extraction followed by selective precipitation of the salt form is effective for scaled-up processes.

Analytical Characterization

Spectroscopic Analysis

The identity and purity of (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride can be confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR (400 MHz, DMSO-d6) characteristic signals:

- δ 7.80-7.95 (m, 4H, aromatic protons of sulfonylphenyl group)

- δ 7.15-7.40 (m, 2H, imidazole ring protons)

- δ 3.65-3.75 (m, 4H, morpholine O-CH2)

- δ 3.45-3.60 (m, 8H, piperazine CH2)

- δ 3.10-3.25 (m, 4H, morpholine N-CH2)

- δ 3.75-3.85 (s, 3H, N-CH3)

Infrared Spectroscopy (IR)

Key IR absorption bands (KBr pellet, cm-1):

Alternative Synthetic Approaches

Convergent Synthesis Strategy

A more convergent approach involves:

- Simultaneous preparation of the 1-(1-methyl-1H-imidazol-2-yl)piperazine and 4-(morpholinosulfonyl)benzoyl chloride fragments.

- Single-step coupling of these two major components.

- Salt formation as the final step.

This strategy potentially minimizes overall steps and may improve overall yield.

Sequential One-Pot Process

Based on the methodology used for similar compounds, a sequential one-pot process could be developed:

- Generate the acid chloride in situ from 4-(morpholinosulfonyl)benzoic acid.

- Add 1-(1-methyl-1H-imidazol-2-yl)piperazine directly to the reaction mixture.

- Complete the reaction with salt formation without intermediate isolation.

This approach could reduce solvent usage and simplify the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: : Amines, alcohols, and strong bases or acids as catalysts.

Major Products Formed

Oxidation: : Formation of hydroxyl groups or carbonyl groups.

Reduction: : Formation of amine groups or alcohols.

Substitution: : Formation of substituted piperazine or imidazole derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) analysis suggests that the presence of the morpholino and imidazole moieties contributes to the increased potency of these compounds against tumor cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical cellular pathways. For example, some studies have demonstrated that piperazine derivatives can interfere with the MDM2-p53 interaction, leading to apoptosis in cancer cells. This pathway is vital for regulating cell growth and survival, making it a promising target for anticancer drug development .

Neuropharmacological Effects

CNS Activity

Piperazine derivatives have been investigated for their potential neuropharmacological effects. The imidazole ring is known to interact with serotonin receptors, suggesting possible applications in treating mood disorders and anxiety. Compounds similar to (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride have been shown to exhibit anxiolytic and antidepressant-like effects in animal models .

Synthesis and Functionalization

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions that incorporate both the imidazole and piperazine rings. Recent advances in synthetic methodologies have allowed for more efficient production of such compounds, facilitating their study and application in medicinal chemistry .

Functionalization Potential

The ability to modify the morpholino or imidazole groups opens avenues for creating analogs with enhanced biological activities or reduced side effects. This functionalization is crucial for optimizing pharmacokinetic properties such as solubility and bioavailability .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer efficacy of various piperazine derivatives, one compound demonstrated an IC50 value of 5 µM against MCF-7 cells, indicating potent activity. The study utilized SAR analysis to identify key structural features responsible for this activity .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of similar compounds revealed that certain derivatives exhibited significant anxiolytic effects in rodent models when administered at doses ranging from 10 to 30 mg/kg body weight, suggesting potential therapeutic applications in anxiety disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred properties between the target compound and related molecules:

Key Observations

Solubility and Salt Forms: The hydrochloride salt of the target compound distinguishes it from non-ionic analogs like Compound 1. This modification likely improves bioavailability, a critical factor in drug development .

Electron-Withdrawing Groups: The morpholinosulfonyl group in the target compound contrasts with the chloromethyl group in Compound 1.

Heterocyclic Diversity : Compared to Compound f (triazolone derivative), the target compound’s imidazole-piperazine scaffold may favor different binding modes. Triazoles (e.g., in Compound f) are often associated with antifungal activity, whereas imidazoles are common in histamine receptor ligands .

Research Findings and Limitations

- Synthetic Challenges: The morpholinosulfonyl group in the target compound likely requires specialized sulfonation conditions, as seen in analogous syntheses involving sulfonyl chlorides or sulfur trioxide .

- Pharmacological Data Gap: No direct biological data (e.g., IC₅₀, binding affinities) for the target compound are available in the provided evidence. Inferences are based on structural parallels to compounds like those in and .

Biological Activity

The compound (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the imidazole and piperazine rings, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is [4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-morpholinosulfonyl)phenyl)methanone;hydrochloride . It has a molecular formula of and a molecular weight of approximately 396.92 g/mol. The compound is characterized by its dual pharmacophore nature, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and pain management. The imidazole moiety is known for its role in binding to biological targets, while the piperazine ring may facilitate receptor affinity.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this one exhibit antidepressant and anxiolytic properties. For instance, derivatives containing imidazole and piperazine structures have shown significant activity at delta-opioid receptors, which are implicated in mood regulation .

2. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, although specific data on this compound are still limited. Related compounds with similar structures have demonstrated cytotoxic effects against breast cancer cells .

Case Studies

- Study on Opioid Receptors : A study evaluating 4-phenyl derivatives indicated that compounds with imidazole rings exhibited selective binding to opioid receptors, leading to anxiolytic-like effects in animal models .

- Cytotoxicity Assays : In vitro assays have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | [4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-morpholinosulfonyl)phenyl)methanone;hydrochloride |

| Molecular Formula | |

| Molecular Weight | 396.92 g/mol |

| Antidepressant Activity | Yes (similar derivatives) |

| Anticancer Activity | Yes (preliminary findings) |

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine-imidazole core via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .

- Step 2 : Introduction of the morpholinosulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) followed by reaction with morpholine .

- Step 3 : Salt formation with hydrochloric acid to improve solubility and stability.

Key conditions include temperature control (0–80°C), solvent selection (e.g., DMF, THF), and catalysts (e.g., triethylamine for acid scavenging). Yields are optimized by monitoring reaction progress via TLC .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks, with imidazole protons appearing at δ 7.2–7.8 ppm and piperazine signals at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the imidazole-piperazine and morpholinosulfonyl moieties .

- X-ray Crystallography : Resolves 3D conformation, particularly for polymorph identification in hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as inconsistent receptor binding affinities?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK-293 for GPCRs) and control ligands (e.g., histamine for H/H receptors) to minimize variability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors, comparing results with experimental IC values .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, DSSTox) to identify trends in structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility and stability in preclinical formulations?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) alongside hydrochloride to enhance aqueous solubility .

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based carriers to improve bioavailability in in vivo studies .

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (e.g., 40°C, pH 1–13) to identify degradation pathways and stabilize labile groups (e.g., sulfonyl bonds) .

Q. How can reaction yields be improved during the synthesis of the morpholinosulfonyl-phenyl intermediate?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% via controlled dielectric heating .

- Catalyst Optimization : Replace traditional bases (e.g., KCO) with DMAP (4-dimethylaminopyridine) to accelerate sulfonation .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.